3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
CAS No.: 1303889-63-5
Cat. No.: VC5964392
Molecular Formula: C14H20ClN3
Molecular Weight: 265.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303889-63-5 |
|---|---|
| Molecular Formula | C14H20ClN3 |
| Molecular Weight | 265.79 |
| IUPAC Name | 5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |
| Standard InChI Key | QULYHSMFLHKVQF-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is C₁₅H₂₂N₃·HCl, with a molecular weight of 284.82 g/mol. The pyrazole core (C₃H₃N₂) is substituted as follows:
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Position 1: Phenyl group (C₆H₅)
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Position 3: tert-Butyl group (C(CH₃)₃)
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Position 4: Methyl group (CH₃)
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Position 5: Amino group (NH₂), protonated as NH₃⁺Cl⁻ in the hydrochloride salt.
The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical intermediates .
Crystallographic and Stereochemical Properties
Although no direct crystallographic data exists for this compound, studies on analogous pyrazoles reveal key structural trends. For example:
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In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings form a dihedral angle of 50.61°, while the nitro group deviates by 6.8° from the phenyl plane .
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Hydrogen bonding networks (N–H⋯N, N–H⋯O) stabilize the crystal lattice in similar hydrochlorides, suggesting that the title compound may exhibit comparable intermolecular interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is likely synthesized via cyclocondensation of a substituted hydrazine with a 1,3-diketone precursor. A plausible route involves:
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Hydrazine Formation: Reacting phenylhydrazine with a β-keto ester or nitrile containing tert-butyl and methyl groups.
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Cyclization: Acid-catalyzed cyclization under reflux, as demonstrated in the synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine using hydrochloric acid and water at 70°C .
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Salt Formation: Treating the free base with HCl to yield the hydrochloride salt, a step common in purifying amine-containing compounds.
Example Protocol:
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Reactants: Phenylhydrazine, 4,4-dimethyl-3-oxopentanenitrile (for tert-butyl and methyl groups).
Industrial Production Considerations
Scaling this synthesis requires optimizing:
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Solvent Systems: Water/ethanol mixtures to balance reactivity and safety.
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Purification: Recrystallization from ethanol/water or chromatography for high-purity pharmaceutical grades.
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Waste Management: Neutralization of acidic byproducts and recovery of solvents.
Physicochemical Properties
Thermal and Solubility Profiles
Spectroscopic Data
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IR (KBr): N–H stretch (~3300 cm⁻¹), C=N (1600 cm⁻¹), C–Cl (700 cm⁻¹).
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¹H NMR (DMSO-d₆): δ 1.4 (s, 9H, tert-butyl), 2.1 (s, 3H, CH₃), 7.3–7.6 (m, 5H, phenyl) .
Reactivity and Functionalization
Key Reaction Pathways
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Nucleophilic Substitution: The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration or sulfonation under standard conditions.
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Coordination Chemistry: Pyrazole amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Stability Considerations
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pH Sensitivity: The free base precipitates in alkaline conditions, while the hydrochloride salt dissociates in water.
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Thermal Degradation: Decomposes above 200°C, releasing HCl and forming char .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyrazole amines are precursors to:
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Anticancer Agents: Metal complexes targeting DNA replication .
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Antimicrobials: Derivatives with modified substituents show activity against Gram-positive bacteria .
Material Science
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Ligands in Catalysis: Tert-butyl groups enhance steric bulk, improving selectivity in cross-coupling reactions .
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Polymer Additives: Thermal stability from the aromatic core benefits high-performance polymers.
Disposal and Environmental Impact
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Incineration: Recommended for small quantities, with scrubbing to capture HCl emissions.
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Aquatic Toxicity: Moderate risk; avoid release into waterways.
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